molecular formula C20H30N4O2 B12636965 N,N-Dicyclohexyl-N'-[(pyridin-2-yl)methyl]-2-imidodicarbonic diamide CAS No. 919775-43-2

N,N-Dicyclohexyl-N'-[(pyridin-2-yl)methyl]-2-imidodicarbonic diamide

Cat. No.: B12636965
CAS No.: 919775-43-2
M. Wt: 358.5 g/mol
InChI Key: HCHBBUXJIMPQHS-UHFFFAOYSA-N
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Description

N,N-Dicyclohexyl-N’-[(pyridin-2-yl)methyl]-2-imidodicarbonic diamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a combination of cyclohexyl groups, a pyridinylmethyl group, and an imidodicarbonic diamide core, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and subsequent formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dicyclohexyl-N’-[(pyridin-2-yl)methyl]-2-imidodicarbonic diamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as halides, amines, or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N,N-Dicyclohexyl-N’-[(pyridin-2-yl)methyl]-2-imidodicarbonic diamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dicyclohexyl-N’-[(pyridin-2-yl)methyl]-2-imidodicarbonic diamide is unique due to its combination of cyclohexyl groups and an imidodicarbonic diamide core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

919775-43-2

Molecular Formula

C20H30N4O2

Molecular Weight

358.5 g/mol

IUPAC Name

1,1-dicyclohexyl-3-(pyridin-2-ylmethylcarbamoyl)urea

InChI

InChI=1S/C20H30N4O2/c25-19(22-15-16-9-7-8-14-21-16)23-20(26)24(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h7-9,14,17-18H,1-6,10-13,15H2,(H2,22,23,25,26)

InChI Key

HCHBBUXJIMPQHS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)NC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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